![molecular formula C11H16ClN3O B2858899 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide CAS No. 926247-09-8](/img/structure/B2858899.png)

5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

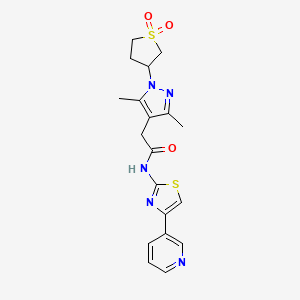

“5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide” is a chemical compound with the molecular formula C11H16ClN3O . It is related to the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of “5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide” consists of a benzene ring attached to an amide group and substituted with amino and chloro groups . The exact 3D structure can be viewed using specific chemical software .Physical And Chemical Properties Analysis

The molecular weight of “5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide” is 241.72 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data .Aplicaciones Científicas De Investigación

Antitumor Activity

A study by Denny et al. (1987) explored the derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, including compounds with similar structures to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide. They found that these derivatives, especially those with electron-withdrawing substituents, showed significant in vivo antitumor activity against solid tumors, suggesting potential applications in cancer therapy (Denny et al., 1987).

Inhibition of Cyclotrimerization Processes

Research by Davies et al. (1997) demonstrated the use of similar compounds in inhibiting cyclotrimerization processes, specifically in the context of benzonitrile. This study indicates potential applications in chemical synthesis and manufacturing processes (Davies et al., 1997).

Structure-Activity Relationships in Antitumor Agents

Another study by Rewcastle et al. (1986) focused on the structure-activity relationships of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide. Their findings contribute to the understanding of how structural changes in these compounds influence their antitumor activity, which is critical for developing more effective cancer treatments (Rewcastle et al., 1986).

Applications in Neuroleptic Drugs

A 1985 study by Furuya et al. examined the structure of a benzamide derivative closely related to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide. Their work contributes to ongoing research in developing potent neuroleptic drugs, which are used in the treatment of psychiatric disorders (Furuya et al., 1985).

Chemical Functionalities in Allosteric Modulation

Research by Khurana et al. (2014) highlighted the importance of specific chemical functionalities, including compounds similar to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide, in improving allosteric modulation for the cannabinoid type 1 receptor. This has implications for the development of drugs targeting this receptor, which is significant in various physiological processes (Khurana et al., 2014).

Synthesis of Aromatic Polymers

A 1990 study by Lin et al. investigated the synthesis of new aromatic polymers containing compounds structurally related to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide. This research could have applications in the field of polymer science and material engineering (Lin et al., 1990).

Propiedades

IUPAC Name |

5-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCRORDEUJPUJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)

![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)

![2,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2858829.png)

![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2858837.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)

![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)